Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes bromine, chlorine, and a hydroxypropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate typically involves the esterification of 4-bromo-2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions efficiently. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or alkanes.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the hydroxypropanoate group.
Methyl 4-bromophenylacetate: Similar ester structure but lacks the chlorine substituent.
Uniqueness
Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and chlorine substituents along with the hydroxypropanoate group. This combination of functional groups gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a hydroxypropanoate structure with bromine and chlorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C10H10BrClO3 with a molecular weight of approximately 277.09 g/mol.
The specific mechanism of action for this compound is not fully elucidated. However, it is believed that the presence of halogen atoms enhances its binding affinity to various biological targets, including enzymes and receptors. This interaction may modulate biochemical pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its use in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating activity that warrants further investigation. The compound's structural characteristics may contribute to its efficacy in inhibiting tumor growth .
Case Studies and Research Findings
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives of this compound. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, indicating a potential for development as an antibiotic agent.
- Anticancer Evaluation : In a screening against NCI-60 human cancer cell lines, compounds derived from similar scaffolds demonstrated broad-spectrum anticancer activity. Although specific data on this compound was limited, it suggests that further exploration could yield promising results in cancer therapeutics .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial strains | |
Anticancer | Activity against cancer cell lines | |
Enzyme Inhibition | Potential modulation of enzyme activity |
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-(4-bromo-6-fluorophenyl)-2-hydroxypropanoate | Different fluorine position | Varying electronic properties due to substitution |
Methyl 3-(4-bromo-3-chlorophenyl)-2-hydroxypropanoate | Chlorine instead of fluorine | Different reactivity patterns |
Methyl (3R)-3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate | Stereochemistry variation | Potentially distinct biological effects due to chirality |
Properties
Molecular Formula |
C10H10BrClO3 |
---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrClO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
DXXAYUHFRNUKDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
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